4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline
Overview
Description
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline is a useful research compound. Its molecular formula is C13H9FN2S and its molecular weight is 244.29. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Antimicrobial Applications
Benzothiazole derivatives, including structures similar to 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline, have been extensively studied for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of benzothiazoles, coupled with their capability to serve as ligands to various biomolecules, has attracted significant interest in drug discovery, particularly in the development of antitumor agents (Kamal et al., 2015). Similarly, a comprehensive review highlighted the chemical variability and biological applications of benzothiazole derivatives, underscoring their importance in medicinal chemistry (Boča et al., 2011).
Antitumor and Chemotherapeutic Developments
Recent advancements have focused on the modification of benzothiazole structures to enhance their potential as chemotherapeutics. The 2-arylbenzothiazole moiety, in particular, has emerged as a significant pharmacophore in the development of new antitumor agents, with several studies demonstrating potent anticancer activities and highlighting the scaffold's promise in future drug design and cancer therapy (Ahmed et al., 2012; Bhat & Belagali, 2020).
Synthesis and Practical Applications
The exploration of synthetic methodologies for benzothiazole derivatives, including those resembling this compound, has been a significant area of research. Practical synthesis approaches aim to produce key intermediates for various industrial applications, ranging from material science to pharmaceuticals, showcasing the versatility and utility of benzothiazole derivatives in a wide array of scientific and technological fields (Qiu et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their functions .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Safety and Hazards
Future Directions
There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including tyrosine-protein phosphatase non-receptor type 1, which is involved in various signaling pathways . Additionally, this compound has been observed to modulate the activity of α-synuclein and tau proteins, which are crucial in neurodegenerative diseases . These interactions suggest that the compound may have potential therapeutic applications in conditions such as Alzheimer’s and Parkinson’s diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating the vascular endothelial growth factor (VEGF) signaling pathway . Furthermore, this compound has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth . These cellular effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer properties .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These findings suggest that the compound could be effective in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, this compound has been shown to affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These interactions with transporters and binding proteins are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria or endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEYHVZNXILQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162374-62-1 | |
Record name | 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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